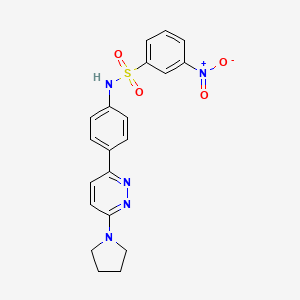

![molecular formula C23H23NO2 B2585802 2-([1,1'-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide CAS No. 1396747-14-0](/img/structure/B2585802.png)

2-([1,1'-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-([1,1'-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide, also known as BPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPA is a synthetic compound that belongs to the class of amides and has a molecular formula of C26H25NO2.

Applications De Recherche Scientifique

Metabolism and Genetic Differences

Research into acetaminophen's metabolism highlights its processing through several pathways, including glucuronidation, sulfation, oxidation, and deacetylation. The studies underscore the importance of understanding individual and ethnic genetic differences in metabolism, which can affect drug efficacy and toxicity. Such research is pivotal for personalized medicine approaches, aiming to optimize therapeutic efficacy and minimize adverse effects (Li-zi Zhao & G. Pickering, 2011).

Environmental Impact and Removal Strategies

The environmental implications of acetaminophen, including its presence in water sources and the potential for ecological harm, have been a subject of considerable study. Research on adsorptive removal strategies from water indicates the effectiveness of certain materials and highlights the importance of addressing pharmaceutical pollutants to protect environmental health (C. Igwegbe et al., 2021).

Analgesic Mechanisms

The analgesic effects of acetaminophen, while widely recognized, involve complex mechanisms that are not fully understood. Recent studies suggest that beyond its known action of inhibiting cyclooxygenase enzymes, acetaminophen's metabolite, AM404, plays a crucial role by acting on specific receptors in the brain and spinal cord. This insight opens new avenues for pain management research and drug development (N. Ohashi & T. Kohno, 2020).

Toxicity and Liver Injury

The hepatotoxicity of acetaminophen, especially in overdose situations, is a significant concern. Understanding the molecular pathogenesis of acetaminophen-induced liver injury (AILI) is crucial for developing more effective treatment options. Research focuses on hepatocyte necrosis, sterile inflammation, and regeneration mechanisms, with the goal of identifying therapeutic targets to mitigate liver damage (Xiaopeng Cai et al., 2022).

Therapeutic and Misuse Patterns

The patterns of acetaminophen use for suicide and nonfatal poisoning cases worldwide offer important insights into public health strategies. Limiting the available quantity of acetaminophen in single purchases has been associated with reduced morbidity and mortality from overdoses. This research underscores the need for careful regulation and public education to minimize the risks associated with acetaminophen use (D. Gunnell et al., 2000).

Propriétés

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c25-22(21-9-5-2-6-10-21)15-16-24-23(26)17-18-11-13-20(14-12-18)19-7-3-1-4-8-19/h1-14,22,25H,15-17H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDQNHRKBIVQKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCCC(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2585722.png)

![ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2585723.png)

![4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2585726.png)

![Methyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2585727.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride](/img/structure/B2585731.png)

![1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide](/img/structure/B2585732.png)

![2-(m-tolyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2585734.png)

![(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2585736.png)

![4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide](/img/structure/B2585740.png)

![2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2585741.png)

![Sodium 2-[6-(trifluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2585742.png)